molecular formula C7H6O2S2 B13467031 3,4-Disulfanylbenzoic acid CAS No. 935687-90-4

3,4-Disulfanylbenzoic acid

Cat. No.: B13467031
CAS No.: 935687-90-4
M. Wt: 186.3 g/mol
InChI Key: PUMLYCMXOUJUDM-UHFFFAOYSA-N
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Description

3,4-Disulfanylbenzoic acid is an organic compound characterized by the presence of two thiol groups (-SH) attached to a benzene ring along with a carboxylic acid group (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Disulfanylbenzoic acid typically involves the introduction of thiol groups to a benzoic acid derivative. One common method is the reduction of disulfide bonds in a precursor compound using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The reaction is usually carried out under mild conditions to prevent oxidation of the thiol groups.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of disulfide precursors or the use of thiol-protecting groups during synthesis to enhance yield and purity. These methods ensure the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 3,4-Disulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of disulfide derivatives.

    Reduction: Regeneration of the thiol groups.

    Substitution: Formation of thioethers or thioesters.

Scientific Research Applications

3,4-Disulfanylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of protein thiol-disulfide exchange reactions and as a probe for redox biology.

    Medicine: Investigated for its potential as an antioxidant and in the development of thiol-based drugs.

    Industry: Utilized in the production of polymers and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3,4-Disulfanylbenzoic acid primarily involves its thiol groups, which can undergo redox reactions. These reactions can modulate the activity of enzymes and proteins by forming or breaking disulfide bonds. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.

Comparison with Similar Compounds

    3,4-Dihydroxybenzoic acid: Contains hydroxyl groups instead of thiol groups.

    3,4-Diaminobenzoic acid: Contains amino groups instead of thiol groups.

    3,4-Dimethylbenzoic acid: Contains methyl groups instead of thiol groups.

Uniqueness: 3,4-Disulfanylbenzoic acid is unique due to its thiol groups, which confer distinct redox properties and reactivity compared to other benzoic acid derivatives. This makes it particularly valuable in applications requiring redox activity or thiol-specific interactions.

Properties

CAS No.

935687-90-4

Molecular Formula

C7H6O2S2

Molecular Weight

186.3 g/mol

IUPAC Name

3,4-bis(sulfanyl)benzoic acid

InChI

InChI=1S/C7H6O2S2/c8-7(9)4-1-2-5(10)6(11)3-4/h1-3,10-11H,(H,8,9)

InChI Key

PUMLYCMXOUJUDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S)S

Origin of Product

United States

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